11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Description
Chemical Structure and Properties The compound, with CAS No. 900265-47-6, is a tricyclic heterocyclic system featuring a pyrido[2,3]pyrazolo[2,4-a]pyrimidine core. Its molecular formula is C₂₁H₂₃N₇ (MW: 373.45 g/mol) . Key structural elements include:
- Three fused rings: A pyridine, pyrazole, and pyrimidine system.
- Substituents: Methyl groups at positions 11 and 13, a propyl group at position 4, and a 4-(pyridin-2-yl)piperazine moiety at position 4.
Properties
IUPAC Name |
11,13-dimethyl-4-propyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7/c1-4-7-18-15-20(29-12-10-28(11-13-29)19-8-5-6-9-24-19)30-23(26-18)21-16(2)14-17(3)25-22(21)27-30/h5-6,8-9,14-15H,4,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFAWTFUKXKUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C5=CC=CC=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the introduction of the pyridin-2-ylpiperazin-1-yl group. Common synthetic methods include:
Cyclization reactions: These are used to form the tricyclic core.
Substitution reactions: These introduce the pyridin-2-ylpiperazin-1-yl group.
Oxidation and reduction reactions: These are used to modify specific functional groups within the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of specific atoms within the molecule.
Reduction: This reaction can reduce specific functional groups.
Substitution: This reaction can replace one functional group with another.
Coupling reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anticancer or antimicrobial properties.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally similar derivatives, emphasizing molecular features and biological activities:
Key Comparisons
Core Heterocycles: The target compound’s pyrido-pyrazolo-pyrimidine core is distinct from imidazo-pyridines (), spiro systems (), and thienopyrimidines (). These cores influence planarity, solubility, and target selectivity. AZD5153’s triazolopyridazine core () enables bivalent binding to bromodomains, a feature absent in the target compound .
Piperazine Substituents :
- The 4-(pyridin-2-yl)piperazine group in the target compound is structurally analogous to piperazine-linked triazoles () and phenylpiperazines (). This moiety enhances binding to amine receptors (e.g., serotonin/dopamine receptors) or parasitic targets .
Biological Activity: Antiparasitic Activity: Compound 10a () shares the piperazine-triazole motif with the target compound but incorporates an imidazo-pyridine core, showing efficacy against Leishmania and Trypanosoma . CNS Modulation: The spiro compound 13 () and quinazoline derivatives () suggest piperazine-containing tricyclics may target CNS disorders, though the target compound’s activity remains unverified .
Pharmacokinetic Optimization :
- AZD5153 () was optimized for BRD4 potency and oral bioavailability, a process that could inform development of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
